molecular formula C20H17N3O3S B7519905 4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide

4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide

Cat. No.: B7519905
M. Wt: 379.4 g/mol
InChI Key: RCKPDVWPCLJTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide is a complex organic compound with a unique structure that combines a naphthalene ring with a benzamide moiety, linked through a sulfamoyl group and a cyanoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide typically involves multi-step organic reactions. One common approach is the reaction of naphthalen-1-ylamine with 4-(2-cyanoethylsulfamoyl)benzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfamoyl and benzamide derivatives, such as:

  • 4-(2-cyanoethylsulfamoyl)benzoic acid
  • N-naphthalen-1-ylbenzamide
  • Other naphthalene-based sulfamoyl compounds

Uniqueness

Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(2-cyanoethylsulfamoyl)-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c21-13-4-14-22-27(25,26)17-11-9-16(10-12-17)20(24)23-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-12,22H,4,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKPDVWPCLJTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)NCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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